Bromoacetamido-PEG3-Azide

bioconjugation thiol chemistry kinetics

This bromoacetamido-PEG3-azide linker uniquely combines stable thioether conjugation (vs. maleimide retro-Michael instability) with orthogonal click-ready azide and a defined 16-atom (17.5 Å) PEG3 spacer for precise ternary complex geometry. The thiol-specific bromoacetamide enables chemoselective conjugation at pH >8.0, while the PEG3 spacer enhances aqueous solubility. Ideal for PROTACs, ADCs, and dual-payload bioconjugates requiring modular, sequential assembly. High purity (≥98%) ensures reproducible results.

Molecular Formula C10H19BrN4O4
Molecular Weight 339.19 g/mol
Cat. No. B606372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromoacetamido-PEG3-Azide
SynonymsBromoacetamido-PEG3-azide
Molecular FormulaC10H19BrN4O4
Molecular Weight339.19 g/mol
Structural Identifiers
InChIInChI=1S/C10H19BrN4O4/c11-9-10(16)13-1-3-17-5-7-19-8-6-18-4-2-14-15-12/h1-9H2,(H,13,16)
InChIKeyBIPRHBHFKQEZTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Bromoacetamido-PEG3-Azide: A Heterobifunctional PEG3 Crosslinker for Stable Thiol Conjugation and Click Chemistry


Bromoacetamido-PEG3-Azide (CAS 940005-81-2) is a heterobifunctional crosslinking reagent comprising a bromoacetamido group and an azide group separated by a short, triethylene glycol (PEG3) spacer [1]. It is a discrete PEG (dPEG) compound with a molecular weight of 339.19 g/mol and a defined 16-atom (17.5 Å) spacer length . The bromoacetamido moiety enables chemoselective conjugation to free thiols, while the azide group facilitates copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry with alkynes .

Why Bromoacetamido-PEG3-Azide Cannot Be Casually Replaced by Similar PEG Linkers or Other Thiol-Reactive Crosslinkers


In bioconjugation and targeted protein degradation, linker selection critically influences conjugation efficiency, conjugate stability, and biological performance. Bromoacetamido-PEG3-Azide combines three key functionalities—thiol-selective bromoacetamide, bioorthogonal azide, and a discrete PEG3 spacer—that are not collectively present in common alternatives . Substituting with a maleimide-PEG3-azide introduces instability via retro-Michael reactions and cross-reactivity with azides [1]. Using an iodoacetamido analog alters reaction kinetics due to different leaving group propensity, while changing PEG length impacts aqueous solubility and pharmacokinetic properties . This guide presents quantitative evidence demonstrating where this compound provides measurable differentiation against such comparators, enabling informed selection based on specific experimental or industrial requirements.

Bromoacetamido-PEG3-Azide: Comparative Performance Data Against Closest Analogs


Kinetic Discrimination Against Maleimide-Based Crosslinkers: 2-3 Orders of Magnitude Difference in Thiol Conjugation Rates

The bromoacetyl function exhibits a reaction rate with thiols that is 2–3 orders of magnitude lower than that of maleimide at pH 6.5, enabling orthogonal sequential conjugation strategies [1]. This kinetic discrimination allows researchers to conjugate two different thiol-containing molecules to a single scaffold by exploiting pH-dependent reactivity differences: maleimide reacts preferentially at pH 6.5, while bromoacetamido reacts at higher pH (7.5–9.0) [2].

bioconjugation thiol chemistry kinetics

Linkage Stability: Thioether Bond from Bromoacetamide Resists Retro-Michael Degradation Observed with Maleimide Conjugates

The thioether linkage formed between bromoacetamido-PEG3-azide and a thiol is highly stable and does not undergo retro-Michael addition under physiological conditions, unlike maleimide-thiol adducts . Maleimide conjugates are prone to slow retro-Michael reactions in vivo, leading to linker-payload loss and reduced therapeutic efficacy. In contrast, bromoacetamide-derived thioethers remain intact, ensuring prolonged conjugate integrity [1].

conjugate stability antibody-drug conjugate in vivo half-life

PEG3 Spacer Provides Defined 16-Atom Bridge with Balanced Hydrophilicity (XLogP3 = 0.8) for Optimized Aqueous Solubility

The PEG3 spacer imparts a computed XLogP3 value of 0.8, indicating moderate hydrophilicity that enhances aqueous solubility while maintaining sufficient hydrophobicity for membrane permeability [1]. This contrasts with shorter PEG2 linkers (typically lower hydrophilicity) and longer PEG4+ linkers (higher hydrophilicity, potentially reduced cell permeability). The exact 16-atom (17.5 Å) spacer length provides a defined, reproducible distance between conjugated moieties, which is essential for structure-activity relationship studies in PROTAC design .

PROTAC linker solubility PEG spacer

Orthogonal Reactivity: Bromoacetamido and Azide Groups Coexist Stably, Enabling One-Pot Sequential Bioconjugation

Unlike maleimide groups, which react with azides and are thus incompatible in the same molecule, bromoacetamido and azide functions are mutually orthogonal [1]. This allows for sequential conjugation: first, thiol-selective bromoacetamide reaction; second, click chemistry via the azide group. The azide group can undergo both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) cycloaddition with alkynes, forming stable 1,4-disubstituted triazole rings . This orthogonality eliminates the need for protecting group strategies or intermediate purification steps.

click chemistry orthogonal conjugation heterobifunctional linker

High Purity (>98%) and Single-Molecular-Weight dPEG Backbone Ensure Reproducible Conjugation Stoichiometry

Commercial Bromoacetamido-PEG3-Azide (e.g., Vector Labs QBD-11217) is supplied as a discrete PEG (dPEG) compound with >98% purity and a single defined molecular weight (339.19 g/mol) . This contrasts with polydisperse PEG reagents, which contain a distribution of chain lengths and molecular weights, leading to variable conjugate properties and irreproducible biological activity. The high purity and defined structure ensure precise 1:1 conjugation stoichiometry and batch-to-batch consistency .

purity batch-to-batch consistency quality control

Optimal Application Scenarios for Bromoacetamido-PEG3-Azide Based on Quantitative Differentiation


PROTAC Linker for Constructs Requiring Defined Spacer Length and Thioether Stability

The defined 16-atom (17.5 Å) PEG3 spacer provides a precise, reproducible distance between the E3 ligase ligand and the target protein ligand, which is critical for achieving the optimal ternary complex geometry necessary for efficient ubiquitination and degradation . The thioether linkage formed via the bromoacetamido group is resistant to retro-Michael degradation, ensuring that the PROTAC molecule remains intact throughout its cellular lifetime, thereby maximizing degradation efficiency and minimizing off-target effects [1].

Antibody-Drug Conjugate (ADC) Linker Requiring High Conjugate Stability in Circulation

The stable thioether bond formed between the bromoacetamido group and antibody cysteine residues eliminates the risk of premature payload release via retro-Michael addition, a common liability of maleimide-based ADCs . This translates to improved pharmacokinetic profiles and reduced systemic toxicity. The orthogonal azide group allows for subsequent conjugation of a payload bearing an alkyne via click chemistry, enabling modular ADC assembly [1].

Sequential Dual-Conjugation for Generating Heterobifunctional Bioconjugates

The 2–3 orders of magnitude kinetic discrimination between bromoacetamido and maleimide functions at pH 6.5 enables orthogonal conjugation of two distinct thiol-containing molecules . For example, a peptide with a C-terminal cysteine can be conjugated to the bromoacetamido group at pH 8.0, while a second molecule bearing a maleimide-reactive thiol can be conjugated to a maleimide group on the same scaffold at pH 6.5. The mutually unreactive bromoacetamido and azide groups permit sequential bioconjugation in a single reaction vessel without intermediate purification [1].

Bioconjugation in High-pH Environments Where Maleimide is Unstable or Non-specific

Bromoacetamido-PEG3-azide reacts chemoselectively with free thiols at pH >8.0, whereas maleimide reactions are typically restricted to pH 6.5–7.5 to avoid amine cross-reactivity . This makes it the preferred reagent for conjugating proteins or peptides that require high-pH conditions for stability or activity. Additionally, the PEG3 spacer enhances aqueous solubility, preventing aggregation that can occur with more hydrophobic linkers under high-pH conditions [1].

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